molecular formula C19H16D4N2O4S B602702 Hydroxy pioglitazone-d4 (M-IV) CAS No. 1188263-49-1

Hydroxy pioglitazone-d4 (M-IV)

Cat. No.: B602702
CAS No.: 1188263-49-1
M. Wt: 376.47
InChI Key:
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Description

Hydroxy Pioglitazone-d4 (M-IV) is the labeled analogue of Hydroxy Pioglitazone (M-IV), a metabolite of Pioglitazone . Pioglitazone is used as an antidiabetic .


Synthesis Analysis

Hydroxy Pioglitazone (M-IV) is a metabolite of the PPARγ agonist pioglitazone . It is formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .


Molecular Structure Analysis

The molecular formula of Hydroxy Pioglitazone-d4 (M-IV) is C19H15D5N2O4S . The molecular weight is 377.47 .


Chemical Reactions Analysis

Hydroxy Pioglitazone (M-IV) is a metabolite of the PPARγ agonist pioglitazone . It is formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .


Physical and Chemical Properties Analysis

The molecular formula of Hydroxy Pioglitazone-d4 (M-IV) is C19H15D5N2O4S . The molecular weight is 377.47 .

Scientific Research Applications

Analytical Methodology and Pharmacokinetics

  • Chromatographic Analysis : Hydroxy pioglitazone-d4 (M-IV) has been analyzed using liquid chromatographic tandem mass spectrometric methods, providing accurate determination in human plasma. This aids in bioequivalence studies and pharmacokinetic analysis (Vig et al., 2022).

  • Pharmacokinetic Studies : Various studies have developed LC-MS/MS methods for the simultaneous determination of pioglitazone and its metabolites, including hydroxy pioglitazone (M-IV), in human plasma. These methods are crucial for understanding the drug’s pharmacokinetics and for clinical studies (Lin et al., 2003); (Heng, 2013).

  • Method Validation for Clinical Application : Rigorous validation of analytical methods for determining hydroxy pioglitazone (M-IV) in plasma ensures their suitability for clinical pharmacokinetic studies and therapeutic drug monitoring (Revathi et al., 2014).

Therapeutic Research

  • Cardiovascular Effects : Research has explored the cardiovascular effects of pioglitazone, of which hydroxy pioglitazone (M-IV) is a metabolite. The drug shows potential in improving insulin resistance and possibly impacting cardiovascular health in diabetic patients (Mizushige et al., 2006).

  • Parkinson's Disease Research : Studies have investigated pioglitazone’s effects, including its metabolites like hydroxy pioglitazone (M-IV), on neurological conditions like Parkinson's disease, suggesting potential therapeutic applications (Breidert et al., 2002).

  • Anti-Diabetic Effects : The role of pioglitazone and its metabolites in treating diabetes and its complications has been extensively researched. This includes the investigation of its impact on insulin sensitivity and glucose tolerance (Tripathy et al., 2015).

Mechanism of Action

Leriglitazone-d4, also known as Hydroxy pioglitazone-d4 (M-IV) or Hydroxy Pioglitazone Labeled d4, is a metabolite of the glitazone pioglitazone . It is a novel, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has shown promise in the treatment of neurodegenerative diseases .

Target of Action

The primary target of Leriglitazone-d4 is the PPARγ, a member of the nuclear receptor superfamily . This receptor plays a crucial role in physiological processes in the central nervous system (CNS) and is involved in cellular metabolism and repair .

Mode of Action

Leriglitazone-d4 acts as a PPARγ agonist . It stabilizes the PPARγ activation function-2 (AF-2) co-activator binding surface and enhances co-activator binding, affording slightly better transcriptional efficacy . It binds to the PPARγ C-terminal ligand-binding domain (LBD) with a Ki of 1.2 μM and induces transcriptional efficacy of the PPARγ (LBD) with an EC50 of 680 nM .

Biochemical Pathways

Leriglitazone-d4 modulates multiple pathways involved in the pathophysiology of X-linked adrenoleukodystrophy (X-ALD) by delaying or stopping the progression of adrenomyeloneuropathy (AMN) and cerebral adrenoleukodystrophy (cALD) . It regulates key genes that counteract oxidative stress and restores bioenergetics and adenosine triphosphate concentrations . It also stimulates mitochondrial biogenesis through activation of the PPARγ/PPARγ-coactivator 1α pathway .

Pharmacokinetics

Leriglitazone-d4 is rapidly absorbed with no food effect on overall exposure and shows a linear pharmacokinetic profile with dose-exposure correlation . It crosses the blood-brain barrier in humans . At clinical doses which are well-tolerated, leriglitazone-d4 reaches the target CNS concentrations that are needed for PPARγ engagement and efficacy .

Result of Action

Leriglitazone-d4 exerts neuroprotective and antioxidant effects, improves mitochondrial function, and reduces microglial activation . It also increases myelin debris clearance and oligodendrocyte survival and myelination, thus promoting remyelination . Furthermore, it reduces neuroinflammation and prevents the endothelial damage disrupting the blood-brain barrier (BBB) that characterizes the early stages of cALD .

Action Environment

The action of Leriglitazone-d4 is influenced by various environmental factors. For instance, the age of the patient can affect the efficacy of the drug . In a study, patients over 60 years of age with prominent cognitive impairment at baseline continued to deteriorate despite treatment . Additionally, the presence of other diseases, such as Covid-19, can also impact the effectiveness of the drug .

Safety and Hazards

Hydroxy Pioglitazone (M-IV) is a metabolite of the PPARγ agonist pioglitazone . Thiazolidinediones, including pioglitazone, can cause or exacerbate congestive heart failure (CHF) in some patients .

Biochemical Analysis

Biochemical Properties

Leriglitazone-d4 plays a significant role in biochemical reactions. It interacts with PPARγ, a member of the nuclear receptor superfamily . Leriglitazone-d4 binds to the PPARγ C-terminal ligand-binding domain (LBD) with a Ki value of 1.2 μM, inducing transcriptional efficacy of the PPARγ (LBD) with an EC50 of 680 nM . This interaction stabilizes the PPARγ activation function-2 (AF-2) co-activator binding surface and enhances co-activator binding, providing high transcriptional efficacy .

Cellular Effects

Leriglitazone-d4 has profound effects on various types of cells and cellular processes. It regulates the expression of key genes that contribute to neuroinflammatory and neurodegenerative processes implicated in adrenoleukodystrophy disease progression . It decreases oxidative stress, increases adenosine 5’-triphosphate concentrations, and exerts neuroprotective effects in primary rodent neurons and astrocytes after VLCFA-induced toxicity .

Molecular Mechanism

The molecular mechanism of Leriglitazone-d4 is primarily through its action as a PPARγ agonist . It modulates multiple pathways involved in the pathophysiology of X-ALD by delaying or stopping the progression of AMN and cALD . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Leriglitazone-d4 has shown to exert its effects over time. It has demonstrated robust preclinical proof-of-concept in animal models of multiple diseases by modulating pathways leading to mitochondrial dysfunction, oxidative stress, neuroinflammation, demyelination, and axonal degeneration .

Metabolic Pathways

Leriglitazone-d4 is involved in the PPARγ signaling pathway . It regulates the expression of key genes that contribute to neuroinflammatory and neurodegenerative processes .

Transport and Distribution

Leriglitazone-d4 is unique in that it can cross the blood–brain barrier in humans . At clinical doses which are well-tolerated, Leriglitazone-d4 reaches the target central nervous system (CNS) concentrations that are needed for PPARγ engagement and efficacy .

Subcellular Localization

Given its ability to cross the blood-brain barrier , it is likely that Leriglitazone-d4 can reach various subcellular compartments within the CNS cells.

Properties

IUPAC Name

5-[[2,3,5,6-tetradeuterio-4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVFDZYQLGRLCD-USSMZTJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670098
Record name 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-49-1
Record name 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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